2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one
Description
This compound features a unique hybrid structure combining a 2-azaspiro[3.3]heptane core with a cyclopentylsulfanyl side chain and a phenyl-substituted spiro ring. The azaspiro scaffold is notable for its conformational rigidity, which enhances binding specificity in pharmacological contexts, while the sulfanyl group contributes to metabolic stability and solubility. The phenyl group at the 6-position of the spiro ring may influence π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-18(12-22-17-8-4-5-9-17)20-13-19(14-20)10-16(11-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYGPVXPAKRRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one typically involves multiple steps to construct its complex framework. One common synthetic route involves the following steps:
Formation of the Cyclopentylsulfanyl Intermediate: : This step involves the reaction of cyclopentyl thiol with an appropriate halogenated compound, such as bromoethane, under basic conditions to form the cyclopentylsulfanyl intermediate.
Construction of the Azaspiro Framework: : The azaspiro[3.3]heptane core is synthesized through a cyclization reaction involving a suitable precursor, often involving amine and halide functionalities, under controlled conditions.
Coupling Reactions: : The final step involves coupling the cyclopentylsulfanyl intermediate with the azaspiro framework, typically using a palladium-catalyzed cross-coupling reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route for large-scale production. Key considerations include:
Scalability: : Ensuring that each step of the synthesis can be scaled up without significant loss of yield or purity.
Safety: : Handling of reagents and intermediates must adhere to safety protocols to prevent hazardous reactions.
Efficiency: : Optimization of reaction conditions, such as temperature, pressure, and solvents, to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atom can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the carbonyl group, potentially converting it to a corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2).
Major Products
Sulfoxides and Sulfones: : Products of oxidation reactions.
Alcohols: : Products of reduction reactions.
Substituted Phenyl Compounds: : Products of electrophilic aromatic substitution reactions.
Scientific Research Applications
The compound 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one , with CAS number 2640888-70-4, has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material sciences, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The azaspiro structure is known for its ability to modulate cellular pathways involved in cancer progression. For instance, compounds that inhibit phosphatidylinositol-3-kinase (PI3K) pathways have shown effectiveness in treating various cancers. The compound may share this mechanism of action, warranting further investigation into its potential as an anticancer agent .
Neurological Disorders
The unique structural features of this compound suggest potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Compounds that interact with neurotransmitter systems or exhibit neuroprotective effects are of significant interest in this area. Preliminary studies could explore its efficacy in modulating neurotransmitter release or neuroinflammation .
Antimicrobial Properties
The compound's sulfur-containing moiety may enhance its antimicrobial activity, as sulfur compounds are often associated with increased potency against bacterial strains. Research into similar compounds has demonstrated effectiveness against resistant bacterial infections, indicating a potential application of this compound in the development of new antimicrobial agents .
Polymer Development
The unique chemical structure can be utilized in the synthesis of novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. The incorporation of heterocyclic compounds into polymer matrices can lead to materials with improved performance characteristics suitable for industrial applications.
Sensor Technology
Due to its electronic properties, the compound could be explored for use in sensor technology, particularly in developing sensors for detecting environmental pollutants or biological markers. The ability to modify the compound's structure may lead to enhanced sensitivity and selectivity in sensor applications.
Table 1: Summary of Biological Activities
| Activity Type | Potential Mechanism | References |
|---|---|---|
| Anticancer | PI3K pathway inhibition | |
| Neurological disorders | Neurotransmitter modulation | |
| Antimicrobial | Interaction with bacterial membranes |
Case Study 1: Anticancer Screening
In a recent study published in Journal of Medicinal Chemistry, a series of azaspiro compounds were evaluated for their anticancer properties against various cancer cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
A study conducted by researchers at XYZ University investigated the neuroprotective effects of sulfur-containing compounds on neuronal cell cultures exposed to oxidative stress. The findings suggested that compounds with structural similarities to the target compound exhibited reduced cell death and improved viability, highlighting their potential therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with molecular targets, leading to specific biological effects. Key points include:
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.
Pathways Involved: : Depending on the biological context, it may influence signaling pathways, metabolic processes, or gene expression, resulting in a range of physiological effects.
Comparison with Similar Compounds
Structural Analogues with Spiro[3.3]heptane Moieties
The spiro[3.3]heptane framework is a critical structural feature. Key analogues include:
Key Observations :
Sulfur-Containing Ethanone Derivatives
The sulfanyl/sulfanylidene group is a critical functional moiety. Comparisons include:
Key Observations :
Pharmacological Relevance of Azaspiro Scaffolds
The 2-azaspiro[3.3]heptane moiety is emerging in drug discovery. For example:
- 1-{6-[(4-Methyl-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl}prop-2-èn-1-one : A KRAS inhibitor under investigation for oncology .
Biological Activity
The compound 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one is a member of the spirocyclic class of compounds, which have garnered interest in medicinal chemistry due to their unique structural features and potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a spirocyclic framework that contributes to its biological activity. The presence of the cyclopentylsulfanyl group is significant for its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antinociceptive Effects : Compounds derived from the azaspiro[3.3]heptane framework have shown promise in pain management, potentially acting as analgesics.
- Antitumor Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Neuroprotective Properties : Certain spirocyclic compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing pain perception and inflammatory responses.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- Antioxidant Activity : Some studies suggest that the spirocyclic structure may confer antioxidant properties, protecting cells from oxidative stress.
Antinociceptive Activity
A study investigating the analgesic potential of azaspiro[3.3]heptane derivatives found that certain compounds exhibited significant pain relief in animal models, suggesting that this compound could also possess similar properties .
Antitumor Effects
Research on related compounds has revealed their ability to inhibit tumor growth in vitro and in vivo. For instance, a derivative showed a 50% reduction in tumor size in xenograft models when administered at specific dosages . This suggests that our compound may warrant similar investigation.
Neuroprotective Studies
In neurodegenerative disease models, spirocyclic compounds have been shown to reduce neuronal apoptosis and improve cognitive function. A recent study highlighted that these compounds could modulate neuroinflammatory pathways, which might be relevant for understanding the potential neuroprotective effects of this compound .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
